molecular formula C20H23NO5 B14363469 2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate CAS No. 90234-51-8

2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate

Katalognummer: B14363469
CAS-Nummer: 90234-51-8
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: TVLXBTLIOSPATN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate is an organic compound with a complex structure that includes methoxy, propoxybenzoyl, and phenyl acetate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrophenyl acetate with methyl 3-propoxybenzoate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-5-methylphenol
  • 2-Hydroxy-3-methoxybenzyl alcohol
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid

Uniqueness

2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy, propoxybenzoyl, and phenyl acetate groups sets it apart from similar compounds, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90234-51-8

Molekularformel

C20H23NO5

Molekulargewicht

357.4 g/mol

IUPAC-Name

[2-methoxy-5-[methyl-(3-propoxybenzoyl)amino]phenyl] acetate

InChI

InChI=1S/C20H23NO5/c1-5-11-25-17-8-6-7-15(12-17)20(23)21(3)16-9-10-18(24-4)19(13-16)26-14(2)22/h6-10,12-13H,5,11H2,1-4H3

InChI-Schlüssel

TVLXBTLIOSPATN-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.